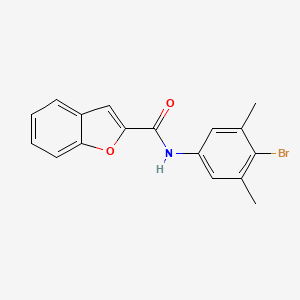
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as BDF 610, is a synthetic compound that belongs to the benzofuran family. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用机制
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound 610 also activates the AMPK pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. In addition, this compound 610 has been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of protein degradation and cellular stress response.
Biochemical and Physiological Effects:
This compound 610 has been shown to have both biochemical and physiological effects. Biochemically, it has been found to modulate the expression of various genes and proteins involved in inflammation, cancer, and neurodegeneration. Physiologically, this compound 610 has been found to reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 in lab experiments is its high potency and selectivity for its target proteins. It also has good solubility in water and organic solvents, making it easy to use in various assays. However, one limitation of using this compound 610 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610. One direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to enhance its bioavailability and reduce its toxicity. Furthermore, the development of this compound 610 derivatives with improved potency and selectivity is also an area of interest for future research.
Conclusion:
This compound 610 is a promising therapeutic agent that has shown potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound 610 is focused on optimizing its pharmacokinetic properties and developing derivatives with improved potency and selectivity.
合成方法
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 can be synthesized through a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenylamine with 2-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone, followed by a cyclization reaction with potassium carbonate and 1,2-dibromoethane. The final step involves the reaction of the resulting intermediate with benzofuran-2-carboxylic acid. The synthesis method has been optimized to yield high purity and yield of this compound 610.
科学研究应用
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound 610 has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative stress and reduce inflammation.
属性
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-7-13(8-11(2)16(10)18)19-17(20)15-9-12-5-3-4-6-14(12)21-15/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSPUGOSRNHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
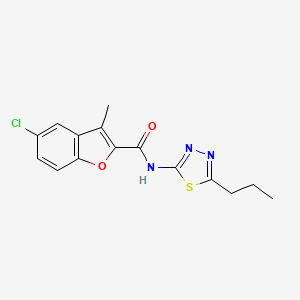

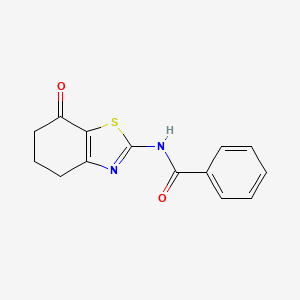
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)

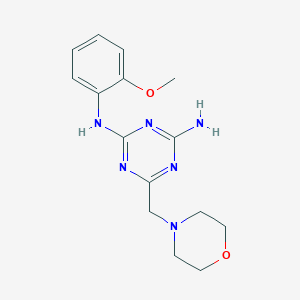
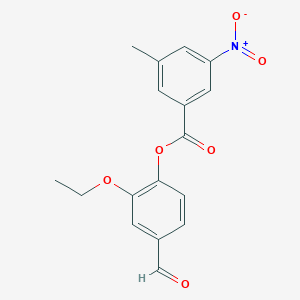
![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
